

3-(Chloromethyl)-5-methylisoxazole CAS number 35166-37-1

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-methylisoxazole

Cat. No.: B1586295

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Core Physicochemical Properties and Spectroscopic Data

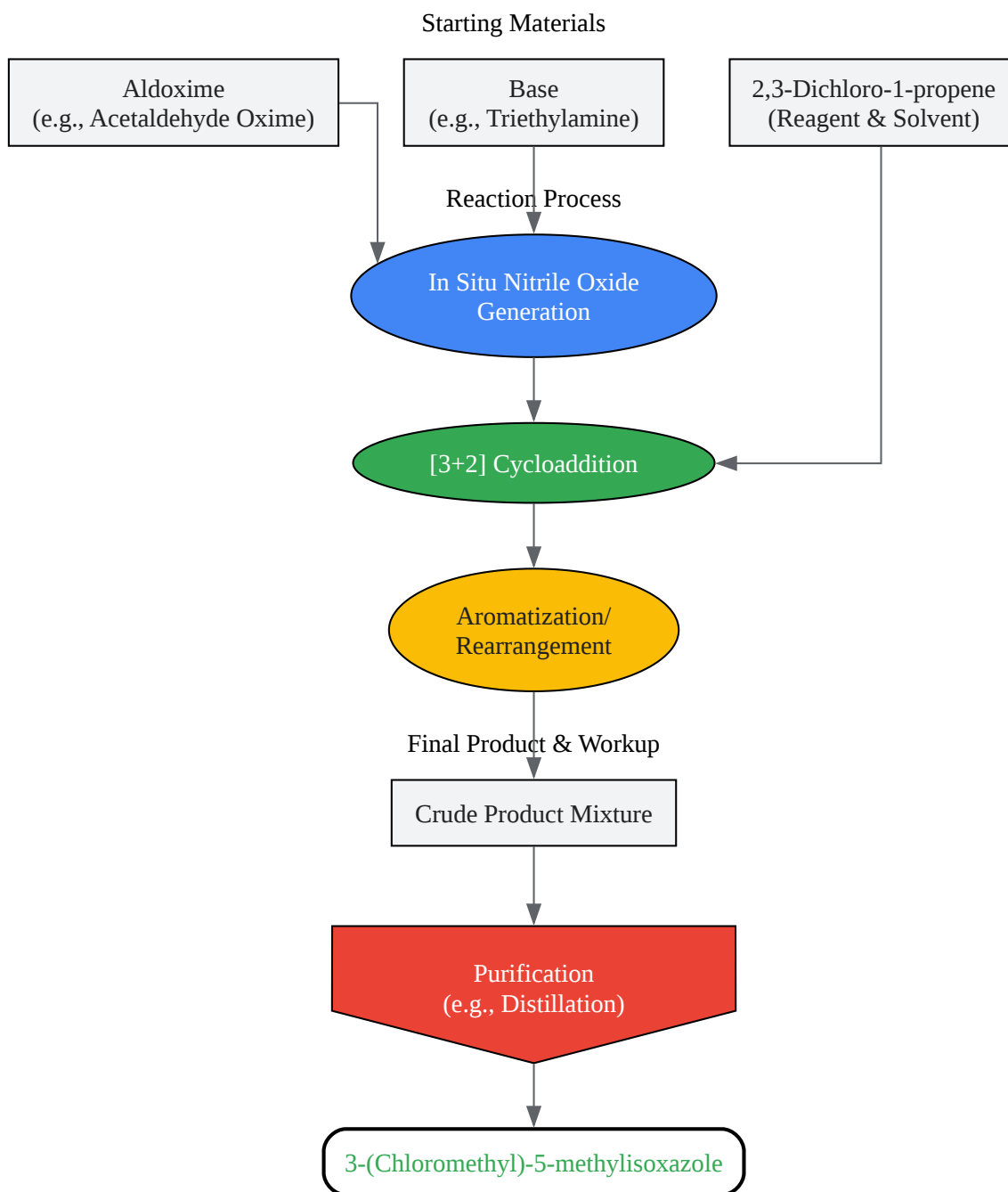
3-(Chloromethyl)-5-methylisoxazole is a liquid at room temperature, possessing a unique combination of a stable heterocyclic core and a reactive side chain.[3] Its properties make it a valuable reagent for subsequent chemical modifications. A summary of its key physical and chemical characteristics is presented below.

Property	Value	Reference
CAS Number	35166-37-1	[4]
Molecular Formula	C ₅ H ₆ ClNO	[4]
Molecular Weight	131.56 g/mol	[4][5]
Appearance	Liquid	[3]
Boiling Point	93 °C	[4][6]
Density	1.202 g/cm ³	[4]
Flash Point	83.9 °C	[4]
Vapor Pressure	0.22 mmHg at 25°C	[4]
Predicted ¹ H NMR	(400 MHz, CDCl ₃) δ 6.05 (s, 1H), 4.55 (s, 2H), 2.40 (s, 3H)	[4]

Synthesis Methodology: A One-Pot Approach

The construction of the 3,5-disubstituted isoxazole ring system can be achieved through various classical methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7] [8] However, for the specific synthesis of 5-chloromethyl substituted isoxazoles, a highly efficient one-pot procedure utilizing readily available aldoximes and 2,3-dichloro-1-propene has been developed.[9][10] This method is advantageous as it uses the dichloropropene as both a reactant and the solvent, streamlining the process.

The logical flow for this synthesis involves the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a cycloaddition reaction with the dichloropropene.



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Diagram 1: General workflow for the one-pot synthesis.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-methylisoxazole

This protocol is a representative procedure adapted from established methods for synthesizing 5-chloromethylisoxazoles.^{[9][10]}

Objective: To synthesize **3-(Chloromethyl)-5-methylisoxazole** from acetaldehyde oxime and 2,3-dichloro-1-propene.

Materials:

- Acetaldehyde oxime
- 2,3-dichloro-1-propene (excess)
- Triethylamine (Et₃N)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask with reflux condenser and magnetic stirrer

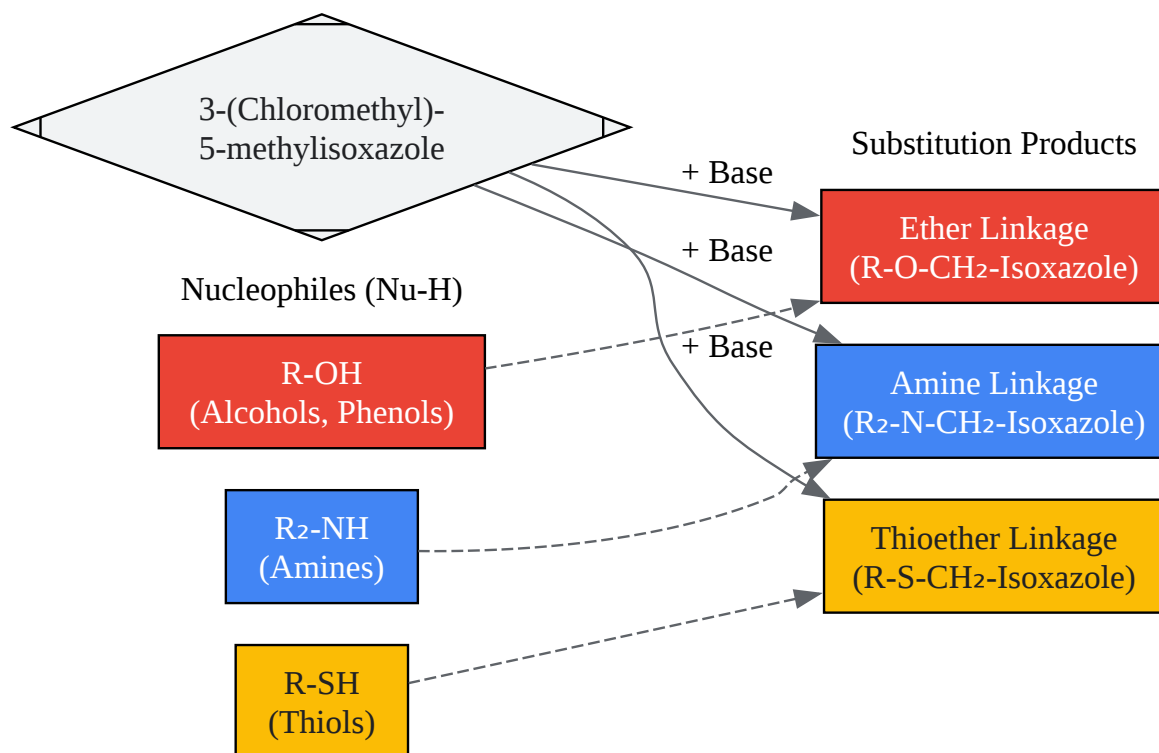
Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetaldehyde oxime (1 equiv.) and 2,3-dichloro-1-propene (10 equiv., serving as solvent and reagent).
- **Base Addition:** Slowly add triethylamine (2.5 equiv.) to the stirred mixture at room temperature. The addition of the base is crucial as it facilitates the formation of the intermediate nitrile oxide from the oxime.

- **Reaction:** Heat the mixture to reflux (approx. 95-100 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** After cooling to room temperature, filter the mixture to remove the triethylamine hydrochloride salt formed.
- **Workup - Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). This washing sequence removes unreacted starting materials and acidic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The excess 2,3-dichloro-1-propene can be recovered at this stage.
- **Purification:** The resulting crude oil is purified by vacuum distillation to yield **3-(Chloromethyl)-5-methylisoxazole** as a clear liquid.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of **3-(Chloromethyl)-5-methylisoxazole** stems from the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.^[9] This allows for the covalent linkage of the 5-methylisoxazole scaffold to a wide array of molecules bearing nucleophilic functional groups, including phenols, thiols, amines, and carboxylates.



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Diagram 2: Reactivity profile via nucleophilic substitution.

Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative nucleophilic substitution reaction, demonstrating the utility of **3-(Chloromethyl)-5-methylisoxazole** as an alkylating agent.^{[9][11]}

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)-5-methylisoxazole.

Materials:

- **3-(Chloromethyl)-5-methylisoxazole**
- 4-Methoxyphenol
- Potassium carbonate (K₂CO₃), anhydrous

- Acetone or Dimethylformamide (DMF)
- Standard laboratory glassware for reflux

Procedure:

- **Reaction Setup:** To a solution of 4-methoxyphenol (1.0 equiv.) in acetone (10 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 equiv.).
- **Reagent Addition:** Add **3-(Chloromethyl)-5-methylisoxazole** (1.1 equiv.) to the suspension. The choice of K_2CO_3 as the base is critical; it is strong enough to deprotonate the phenol to its active nucleophilic phenoxide form but mild enough to prevent side reactions.
- **Reaction:** Heat the mixture to reflux (approx. 56 °C for acetone) and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature and filter off the solid K_2CO_3 and salts.
- **Concentration:** Remove the solvent from the filtrate under reduced pressure.
- **Purification:** The resulting residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ether product.

Applications in Research and Development

The isoxazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.^[12] The utility of **3-(Chloromethyl)-5-methylisoxazole** lies in its ability to serve as a key intermediate for synthesizing novel derivatives for biological screening.

- **Drug Discovery:** As a versatile building block, it is used to synthesize libraries of compounds for screening against various therapeutic targets.^{[13][14]} The isoxazole core is known to exhibit a range of activities, including anti-inflammatory (e.g., as part of COX-2 inhibitors), antimicrobial, and neurological effects (e.g., as GABA receptor agonists).^{[1][2]} The chloromethyl handle allows for its strategic incorporation into larger, more complex molecules, such as the potent MDM2 inhibitor APG-115 currently in clinical development.^[15]

- Agrochemicals: In the agrochemical industry, this compound serves as a precursor for creating new pesticides and herbicides.[13] The bioisosteric properties of the isoxazole ring can enhance the bioactivity and metabolic stability of crop protection agents.[2] Its derivatives are particularly explored for developing novel insecticides that target the insect nervous system.[2]

Safety, Handling, and Storage

3-(Chloromethyl)-5-methylisoxazole is a hazardous chemical that must be handled with appropriate precautions.[16][17] It is classified as corrosive and can cause severe skin burns and eye damage.[16]

Hazard Information	Details	Reference
Signal Word	Danger	[16]
Pictogram(s)	GHS05 (Corrosion)	[16]
Hazard Statement(s)	H314: Causes severe skin burns and eye damage.	[16]
Precautionary Statement(s)	P260: Do not breathe dust/fume/gas/mist/vapors/spray.	[16]
	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[16][17]
	P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[16]
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[16]
	P316: Get emergency medical help immediately.	[16]
	P405: Store locked up.	[16]
Incompatible Materials	Strong oxidizing agents, bases, amines, strong reducing agents.	[17]
Storage Conditions	Store in a well-ventilated place. Keep container tightly closed. Protect from moisture.	[17]

First Aid Measures:

- Inhalation: Remove victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][17]
- Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16][17]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[16][17]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion

3-(Chloromethyl)-5-methylisoxazole is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its combination of a biologically relevant isoxazole core and a synthetically versatile chloromethyl handle provides chemists with a reliable and efficient means to construct novel molecules with potential applications in pharmacology and agriculture. Understanding its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of chemical science.

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